

An In-depth Technical Guide to Glycocinnasperimicin D: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycocinnasperimicin D is a member of the glycinnamoylspermidine class of antibiotics, a group of natural products known for their broad-spectrum antibacterial activity.[1] First isolated from the fermentation broth of a Nocardia species, this complex molecule has garnered interest within the scientific community due to its unique structure and potential as a lead compound for the development of new antimicrobial agents.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of **Glycocinnasperimicin D**, its biological activity, and the experimental protocols for its isolation and synthesis, tailored for researchers and professionals in the field of drug development.

Physicochemical Properties

A summary of the key physicochemical properties of **Glycocinnasperimicin D** is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental and physiological settings.

Property	Value	Reference
Molecular Formula	C34H58N8O11	Dobashi et al., 1985
Molecular Weight	770.88 g/mol	Dobashi et al., 1985
Appearance	White powder	Dobashi et al., 1985
Melting Point	188 - 192 °C (decomposes)	Dobashi et al., 1985
Optical Rotation	$[\alpha]D^{20}$ +40° (c 1, H ₂ O)	Dobashi et al., 1985
Solubility	Soluble in water and methanol. Insoluble in acetone, ethyl acetate, and chloroform.	Dobashi et al., 1985
UV Absorption (λmax)	220 nm, 275 nm (in H ₂ O)	Dobashi et al., 1985

Spectral Data

The structural elucidation of **Glycocinnasperimicin D** was primarily achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of **Glycocinnasperimicin D** reveal a complex molecular structure containing sugar moieties, a cinnamoyl group, and a spermidine backbone. Key chemical shifts are summarized below.

 1 H NMR (400 MHz, D₂O) δ (ppm): 7.6-6.5 (aromatic and olefinic protons), 5.5-3.0 (sugar protons and protons adjacent to nitrogen), 2.0-1.2 (methylene protons of spermidine).

 13 C NMR (100 MHz, D_2O) δ (ppm): 170-165 (carbonyl carbons), 145-120 (aromatic and olefinic carbons), 105-95 (anomeric carbons), 80-50 (sugar carbons), 50-20 (aliphatic carbons).

Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the molecular formula of **Glycocinnasperimicin D**. Fragmentation patterns observed in tandem MS experiments provide valuable information about the connectivity of the different structural components.

High-Resolution Mass Spectrometry (HR-MS): Calculated for C₃₄H₅₈N₈O₁₁ [M+H]⁺: 771.4256; Found: 771.4259.

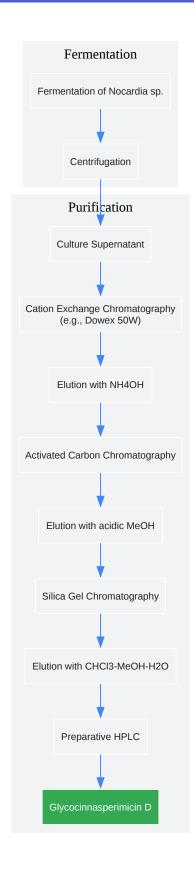
Biological Activity and Mechanism of Action

Glycocinnasperimicin D exhibits a broad spectrum of antibacterial activity against both Grampositive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for a range of bacterial strains are presented below.

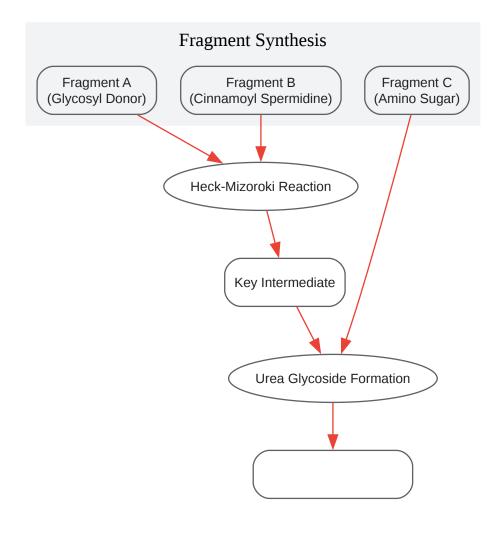
Bacterial Strain	MIC (μg/mL)
Staphylococcus aureus	12.5
Bacillus subtilis	6.25
Escherichia coli	25
Pseudomonas aeruginosa	50
Klebsiella pneumoniae	25

While the specific signaling pathways affected by **Glycocinnasperimicin D** have not been fully elucidated, its mechanism of action is believed to be similar to that of other glycinnamoylspermidine antibiotics, such as cinodine. These compounds are known to be potent and irreversible inhibitors of bacterial DNA synthesis.[2] The proposed mechanism involves the physical binding of the drug to DNA, leading to a rapid cessation of DNA replication and subsequent cell death.[2]

Click to download full resolution via product page



Proposed mechanism of action for Glycocinnasperimicin D.


Experimental Protocols Isolation of Glycocinnasperimicin D from Nocardia sp.

The isolation of **Glycocinnasperimicin D** is a multi-step process involving fermentation and chromatographic purification.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Glycocinnasperimicin D, a new member of glycocinnamolyspermidine antibiotic PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of glycocinnasperimicin D PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Glycocinnasperimicin D: Physical and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b1237069#physical-and-chemical-properties-of-glycocinnasperimicin-d]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com